molecular formula C14H10F2O B1334114 3,5-Difluoro-4'-methylbenzophenone CAS No. 844885-07-0

3,5-Difluoro-4'-methylbenzophenone

Cat. No.: B1334114
CAS No.: 844885-07-0
M. Wt: 232.22 g/mol
InChI Key: QIZSUGMQKHHAJH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H10F2O and a molecular weight of 232.23 . . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzophenone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-methylbenzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 3,5-difluorophenyl bromide), organoboron compound (e.g., 4-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of 3,5-Difluoro-4’-methylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carbonyl group in the benzophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3,5-Difluoro-4’-methylbenzophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-methylbenzophenone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Similar structure but lacks the methyl group.

    3,5-Difluorobenzophenone: Similar structure but lacks the methyl group on the phenyl ring.

    4-Methylbenzophenone: Similar structure but lacks the fluorine atoms.

Uniqueness

3,5-Difluoro-4’-methylbenzophenone is unique due to the presence of both fluorine atoms and a methyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSUGMQKHHAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374269
Record name 3,5-Difluoro-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-07-0
Record name (3,5-Difluorophenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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